N-(4-Bromophenyl)picolinamide
Overview
Description
N-(4-Bromophenyl)picolinamide is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 . It has been used for research and development purposes .
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)picolinamide and its derivatives has been reported in several studies . For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl)picolinamide has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule . The estimated small HOMO-LUMO energy gap indicates that the molecule is chemically reactive .Chemical Reactions Analysis
The chemical reactions of N-(4-Bromophenyl)picolinamide have been studied in the context of its antimicrobial activity . The antimicrobial activity of the synthesized compounds of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide was evaluated against Gram positive bacteria [Staphylococcus aureus (MTCC3160) and Bacillus subtilis (MTCC441)], Gram negative bacterium Escherichia coli (MTCC443) and fungal strains- Aspergillus niger (MTCC281); Candida .Physical And Chemical Properties Analysis
N-(4-Bromophenyl)picolinamide has a molecular weight of 277.12 . Further physical and chemical properties can be obtained from its Safety Data Sheet .Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Specific Scientific Field
Pharmaceutical Chemistry, Microbiology, Oncology
Summary of the Application
N-(4-Bromophenyl)picolinamide derivatives have been synthesized and studied for their pharmacological activities against pathogens and cancerous cells .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method . Anticancer activity was tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Anti-proliferative Activities
Specific Scientific Field
Pharmaceutical Chemistry, Oncology
Summary of the Application
A novel series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated on human cancer cell lines .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their anti-proliferative activities were evaluated in vitro on some human cancer cell lines .
Results or Outcomes
Among the synthesized derivatives, compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib .
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides
Specific Scientific Field
Pharmaceutical Chemistry, Microbiology
Summary of the Application
Functionalized N-(4-Bromophenyl)furan-2-carboxamides have been synthesized and studied for their antibacterial activities against clinically isolated drug resistant bacteria .
Methods of Application or Experimental Procedures
The compounds were synthesized via Suzuki-Miyaura Cross-Coupling . Their antibacterial activities were evaluated against clinically isolated drug resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA .
Results or Outcomes
The results of this study are not provided in the search results. For detailed outcomes, please refer to the original research article .
Material Science
Specific Scientific Field
Material Science
Summary of the Application
N-(4-Bromophenyl)picolinamide is used in material science research .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in material science are not provided in the search results .
Results or Outcomes
The specific results or outcomes in material science are not provided in the search results .
Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes
Specific Scientific Field
Chemistry, Material Science
Summary of the Application
The picolinamide-supported tetracoordinated organoboron complexes containing diaryl boronyl segments have been synthesized .
Methods of Application or Experimental Procedures
Aryl trifluoroborates were utilized as the BAr2 sources to introduce different aryl motifs with diverse functional groups .
Results or Outcomes
The optical experiments discovered these five-membered boron-containing complexes were aggregation-induced emission (AIE) active .
General Research and Development
Specific Scientific Field
Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Summary of the Application
N-(4-Bromophenyl)picolinamide is used in various areas of research including life science, material science, chemical synthesis, chromatography, analytical and many others .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in these fields are not provided in the search results .
Results or Outcomes
The specific results or outcomes in these fields are not provided in the search results .
Safety And Hazards
According to its Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling N-(4-Bromophenyl)picolinamide . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .
Future Directions
N-(4-Bromophenyl)picolinamide has captured the attention of researchers in various fields due to its potential applications. Future research directions may include further exploration of its antifungal properties, optimization of its synthesis, and investigation of its potential as a lead compound for rational drug designing .
properties
IUPAC Name |
N-(4-bromophenyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJKUZRIZUSGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356881 | |
Record name | N-(4-Bromophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)picolinamide | |
CAS RN |
14547-73-0 | |
Record name | N-(4-Bromophenyl)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14547-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromophenyl)picolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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